molecular formula C13H15NO2 B3338504 2-(1,3-Dioxan-2-ylethyl)benzonitrile CAS No. 951890-27-0

2-(1,3-Dioxan-2-ylethyl)benzonitrile

Cat. No.: B3338504
CAS No.: 951890-27-0
M. Wt: 217.26 g/mol
InChI Key: SKWZKIVVJBJSMF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxan-2-ylethyl)benzonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by the presence of a benzonitrile group attached to a 1,3-dioxane ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxan-2-ylethyl)benzonitrile typically involves the reaction of 2-(bromomethyl)benzonitrile with 1,3-dioxane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxan-2-ylethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Products may include 2-(1,3-dioxan-2-ylethyl)benzoic acid or 2-(1,3-dioxan-2-ylethyl)benzaldehyde.

    Reduction: The major product is 2-(1,3-dioxan-2-ylethyl)benzylamine.

    Substitution: Products depend on the substituent introduced, such as 2-(1,3-dioxan-2-ylethyl)-4-bromobenzonitrile.

Scientific Research Applications

2-(1,3-Dioxan-2-ylethyl)benzonitrile has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitrile-containing compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxan-2-ylethyl)benzonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The 1,3-dioxane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxan-2-ylethyl)benzaldehyde
  • 2-(1,3-Dioxan-2-ylethyl)benzoic acid
  • 2-(1,3-Dioxan-2-ylethyl)benzylamine

Uniqueness

2-(1,3-Dioxan-2-ylethyl)benzonitrile is unique due to the presence of both a nitrile group and a 1,3-dioxane ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-10-12-5-2-1-4-11(12)6-7-13-15-8-3-9-16-13/h1-2,4-5,13H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWZKIVVJBJSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273608
Record name 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-27-0
Record name 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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